molecular formula C17H26N2O2 B6143420 tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate CAS No. 1087784-26-6

tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate

Cat. No.: B6143420
CAS No.: 1087784-26-6
M. Wt: 290.4 g/mol
InChI Key: RSGQOSJSZUPUCQ-UHFFFAOYSA-N
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Description

Tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the pyrrolidine and phenyl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2-aminoethyl)carbamate: A related compound with similar structural features but different functional groups.

    tert-Butyl N-{2-[2-(pyrrolidin-3-yl)phenyl]ethyl}carbamate: Another similar compound with a slight variation in the position of the pyrrolidine ring.

Uniqueness

Tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate is unique due to its specific combination of functional groups and structural arrangement. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate, a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a phenyl group, which contribute to its unique pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

PropertyDetails
IUPAC Name tert-butyl N-[2-(2-pyrrolidin-1-ylphenyl)ethyl]carbamate
Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
CAS Number 1087784-26-6

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with aryl halides under specific conditions to yield the desired product .

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may inhibit specific enzymes or receptors, thus modulating various biological processes. The exact mechanisms remain under investigation, but potential pathways include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling cascades.

Pharmacological Studies

Recent research has focused on the compound's pharmacological properties, highlighting its potential as a therapeutic agent. Notable findings include:

  • Antiparasitic Activity : In vitro studies have indicated that derivatives of this compound exhibit potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness . This suggests its potential application in treating parasitic infections.
  • Cytotoxicity : The compound has shown cytotoxic effects in various cancer cell lines, indicating its potential role in cancer therapy .

Case Studies and Research Findings

  • In Vitro Efficacy Against Trypanosomes :
    • A study revealed that this compound demonstrated significant potency against T.b. brucei with IC50 values in low micromolar range. This was confirmed through multiple assays assessing cell viability and proliferation .
  • Pharmacokinetics :
    • In animal models, pharmacokinetic studies showed that after subcutaneous administration at a dose of 10 mg/kg, the compound exhibited a bioavailability of approximately 74% with a half-life of around 1 hour. This suggests favorable absorption and distribution characteristics .
  • Mechanistic Studies :
    • Chemical proteomic studies have identified specific kinases as targets for the compound, providing insights into its mechanism of action and potential pathways for therapeutic intervention .

Properties

IUPAC Name

tert-butyl N-[2-(2-pyrrolidin-1-ylphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-11-10-14-8-4-5-9-15(14)19-12-6-7-13-19/h4-5,8-9H,6-7,10-13H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGQOSJSZUPUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=CC=C1N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701170542
Record name 1,1-Dimethylethyl N-[2-[2-(1-pyrrolidinyl)phenyl]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087784-26-6
Record name 1,1-Dimethylethyl N-[2-[2-(1-pyrrolidinyl)phenyl]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-[2-(1-pyrrolidinyl)phenyl]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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